molecular formula C30H48O4 B1675453 Alphitolic acid CAS No. 19533-92-7

Alphitolic acid

Cat. No.: B1675453
CAS No.: 19533-92-7
M. Wt: 470.7 g/mol
InChI Key: PFCVZKFJHRCLCC-PGRCBYMMSA-N
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Description

Alphitolic acid is a naturally occurring pentacyclic triterpene compound. It is primarily isolated from plants such as Agrimonia coreana Nakai and Alphitonia petriei. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities .

Biochemical Analysis

Biochemical Properties

Alphitolic acid interacts with various biomolecules to exert its effects. It has been found to block the Akt-NF-κB signaling pathway, which plays a crucial role in regulating cellular processes such as inflammation and cell survival . By blocking this pathway, this compound can induce apoptosis, a process of programmed cell death . It also induces autophagy, a cellular process that involves the degradation and recycling of cellular components .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In oral cancer cells, it has been found to suppress cell proliferation in a dose-dependent manner . It also induces apoptosis and blocks the Akt-NF-κB signaling pathway in these cells . In macrophages, this compound has been shown to have anti-inflammatory activity and down-regulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. It blocks the Akt-NF-κB signaling pathway, leading to the induction of apoptosis . It also induces autophagy by increasing the expression of autophagosome marker LC3B-II and two autophagy regulatory proteins . Furthermore, it increases p53 phosphorylation and expression, and decreases the expression of the oncogenic E3 ligase MDM2 .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to induce DNA fragmentation, annexin-V binding, and caspase-3 cleavage in a time-dependent manner, indicating that it exerts its cytotoxicity through the induction of apoptosis .

Metabolic Pathways

Given its ability to block the Akt-NF-κB signaling pathway, it is likely that it interacts with enzymes and cofactors involved in this pathway .

Chemical Reactions Analysis

Types of Reactions

Alphitolic acid undergoes various chemical reactions, including:

    Reduction: Reduction of ketones to form alcohols.

    Substitution: Substitution reactions involving the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Rubottom oxidation using reagents such as m-chloroperbenzoic acid.

    Reduction: Diastereoselective reduction using reagents like sodium borohydride.

    Substitution: Reagents such as acetic anhydride for esterification reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and esterified derivatives of this compound, which have been studied for their enhanced biological activities .

Comparison with Similar Compounds

Alphitolic acid is structurally similar to other lupane-type triterpenoids such as betulinic acid, ursolic acid, and oleanolic acid. These compounds share similar pharmacological properties, including anti-inflammatory and anticancer activities. this compound is unique in its specific inhibition of calcium release-activated calcium channels, which distinguishes it from other triterpenoids .

List of Similar Compounds

  • Betulinic acid
  • Ursolic acid
  • Oleanolic acid
  • Maslinic acid
  • Betulin

Conclusion

This compound is a versatile compound with significant potential in various therapeutic applications. Its unique mechanism of action and diverse pharmacological properties make it a valuable subject for further research and development.

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCVZKFJHRCLCC-PGOIBATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19533-92-7
Record name Alphitolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19533-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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